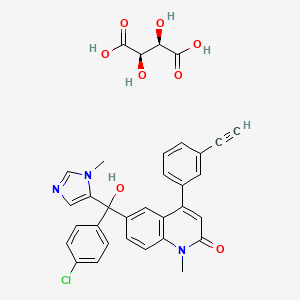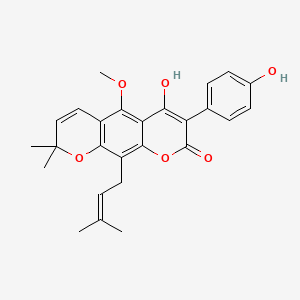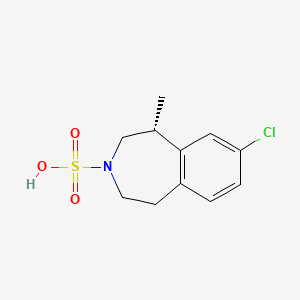
Lupanine dihydrochloride, (+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lupanine dihydrochloride, (+/-)-, is a bioactive chemical compound belonging to the family of quinolizidine alkaloids. It is derived from the seeds of various Lupinus species, such as Lupinus exaltatus, Lupinus mexicanus, and Lupinus rotundiflorus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lupanine dihydrochloride can be synthesized through several methods. One notable approach involves the microbial resolution of racemic lupanine using specific strains of bacteria such as Pseudomonas putida LPK411 . This method is environmentally friendly and yields high enantiomeric excess of L-(-)-lupanine.
Industrial Production Methods: Industrial production of lupanine dihydrochloride often involves the extraction of lupanine from lupine bean processing wastewater, followed by chemical or microbial resolution to obtain the desired enantiomer . The optimal culture conditions for microbial resolution include a temperature of 31°C, pH 6-7, and an initial lupanine concentration of 1.5 g/L .
Analyse Chemischer Reaktionen
Types of Reactions: Lupanine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 2-oxosparteine .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products: The major products formed from these reactions include 2-oxosparteine and other quinolizidine derivatives .
Wissenschaftliche Forschungsanwendungen
Lupanine dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Lupanine dihydrochloride exerts its effects primarily by interacting with specific molecular targets and pathways. In the context of diabetes treatment, it influences pancreatic beta cells by inhibiting ATP-dependent potassium channels (KATP channels), leading to membrane depolarization and increased insulin secretion . This action is dose-dependent and enhances the expression of insulin-related genes.
Vergleich Mit ähnlichen Verbindungen
Lupanine dihydrochloride is unique among quinolizidine alkaloids due to its specific pharmacological properties. Similar compounds include sparteine, albine, hydroxylupanine, and anagyrine . Compared to these compounds, lupanine dihydrochloride has a distinct mechanism of action and a broader range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
6113-05-9 |
|---|---|
Molekularformel |
C15H26Cl2N2O |
Molekulargewicht |
321.286 |
IUPAC-Name |
7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-E)(1,5)diazocin-11-one, dodecahydro-, hydrochloride (1:2), (7R,7aS,14R,14aR)-rel- |
InChI |
InChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1 |
InChI-Schlüssel |
XAJLNIYNOAYDNE-QFKNLBMVSA-N |
SMILES |
O=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lupanine dihydrochloride, (+/-)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)



